4-(4-Morpholinyl)-2-(2-thienyl)quinoline
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Overview
Description
4-(4-Morpholinyl)-2-(2-thienyl)quinoline is a heterocyclic compound that contains both quinoline and morpholine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline typically involves the formation of the quinoline core followed by the introduction of the morpholine and thienyl groups. One possible synthetic route could involve:
Formation of Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline core.
Introduction of Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.
Morpholine Substitution: The morpholine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could potentially modify the quinoline or thienyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Morpholinyl)-2-(2-thienyl)quinoline could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds could be investigated for their potential as therapeutic agents in treating diseases such as cancer or infectious diseases.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline would depend on its specific biological target. Generally, such compounds could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)quinoline: Lacks the thienyl group.
2-(2-Thienyl)quinoline: Lacks the morpholine group.
4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the morpholine and thienyl groups in 4-(4-Morpholinyl)-2-(2-thienyl)quinoline may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H16N2OS |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(2-thiophen-2-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2 |
InChI Key |
PAMYOMQUPSCXST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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